Bis(trifluoromethyl)mercury
Description
Structure
2D Structure
Properties
CAS No. |
371-76-6 |
|---|---|
Molecular Formula |
C2F6Hg |
Molecular Weight |
338.60 g/mol |
IUPAC Name |
bis(trifluoromethyl)mercury |
InChI |
InChI=1S/2CF3.Hg/c2*2-1(3)4; |
InChI Key |
JBIKOPZNNQPZLH-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)[Hg]C(F)(F)F |
Origin of Product |
United States |
Historical Perspectives and Evolution of Research on Bis Trifluoromethyl Mercury
Direct Fluorination Pathways
Direct fluorination presents a method for synthesizing trifluoromethyl compounds by preserving existing metal-carbon bonds. mit.edudtic.mil This technique, however, requires careful control over experimental variables to be successful. mit.edu
The conversion of dimethylmercury (B1214916) to bis(trifluoromethyl)mercury has been achieved through direct fluorination with elemental fluorine. mit.edu This process demonstrates the feasibility of preserving the metal-carbon bond during fluorination. dtic.mil The success of this reaction is highly dependent on rigorous control of the fluorine concentration and maintaining low temperatures. mit.edu Research has shown that this method can yield this compound, although the reported yield is modest at 6.5%. mit.edudtic.mil The reaction involves passing a controlled stream of fluorine over dimethylmercury at a low temperature, followed by fractionation of the products. dtic.mil
Table 1: Direct Fluorination of Dimethylmercury
| Reactant | Reagent | Product | Yield | Key Conditions |
|---|---|---|---|---|
| Dimethylmercury | Elemental Fluorine | This compound | 6.5% | Low temperature, controlled fluorine concentration mit.edudtic.mil |
Organometallic Precursor Routes
The use of specific organometallic precursors provides an alternative pathway for the synthesis of this compound.
This compound can be synthesized by the reaction of trifluoroiodomethane with cadmium amalgam. thieme-connect.desci-hub.se This method is considered one of the more efficient routes among those using various amalgams. thieme-connect.de The reaction proceeds at room temperature and results in a 40% yield, based on the 60% of trifluoroiodomethane that reacts. thieme-connect.de The irradiation of a mixture of trifluoroiodomethane and cadmium amalgam is also reported as a viable synthetic pathway. sci-hub.se
Table 2: Synthesis via Organometallic Precursor
| Reactant 1 | Reactant 2 | Product | Yield |
|---|---|---|---|
| Trifluoroiodomethane | Cadmium Amalgam | This compound | 40% thieme-connect.de |
Phosphorus-Assisted Synthesis
Certain phosphorus compounds can facilitate the formation of this compound from mercury oxides.
A high-yield synthesis of this compound involves the reaction of mercury(II) oxide with tris(trifluoromethyl)phosphane. thieme-connect.de While the complete mechanism of this reaction is not fully understood, it provides the target compound in yields of up to 84%. thieme-connect.de A related process for preparing tris(perfluoroalkyl)phosphine oxides involves the reaction of tris(perfluoroalkyl)difluorophosphorane with various metal oxides, including mercury(II) oxide. researchgate.net
Table 3: Phosphorus-Assisted Synthesis Data
| Reactant 1 | Reactant 2 | Product | Yield |
|---|---|---|---|
| Mercury(II) Oxide | Tris(trifluoromethyl)phosphane | This compound | up to 84% thieme-connect.de |
Decarboxylation Strategies
The thermal decomposition of mercury carboxylates presents another effective route for the preparation of this compound. This method is noted for its high efficiency. thieme-connect.dewikipedia.org
The decarboxylation of mercury(II) trifluoroacetate (B77799) is a prominent method for producing this compound. thieme-connect.dewikipedia.org The process involves heating mercury(II) bis(trifluoroacetate) to between 180 and 200°C under a vacuum. thieme-connect.de This thermal decomposition results in the formation of this compound in a high yield of 92%. thieme-connect.de
Table 4: Decarboxylation Synthesis Data
| Precursor | Product | Yield | Conditions |
|---|---|---|---|
| Mercury(II) trifluoroacetate | This compound | 92% | 180-200°C, vacuum thieme-connect.de |
Synthetic Methodologies for Bis Trifluoromethyl Mercury
Radical-Mediated Synthesis
Radical-based approaches provide an alternative route to Bis(trifluoromethyl)mercury, utilizing highly reactive trifluoromethyl radicals.
A notable radical-mediated method involves the generation of trifluoromethyl radicals (•CF₃) in a plasma discharge. thieme-connect.de These radicals are highly reactive species that can then combine with a mercury source to form the target compound.
In this synthetic pathway, trifluoromethyl radicals are generated from a precursor gas, such as hexafluoroethane (B1207929) (C₂F₆), within a plasma discharge. thieme-connect.de These radicals can then react with different forms of mercury. One approach involves the reaction of the •CF₃ radicals with mercury(II) halides, with a preference for mercury(II) iodide (HgI₂), to produce this compound among other products. thieme-connect.de
A similar method involves the direct combination of trifluoromethyl radicals, generated from a plasma source, with electronically excited mercury atoms. thieme-connect.de This process has been shown to form this compound at a rate of approximately 80 mg per hour. thieme-connect.de
| Parameter | Details | Source |
| Radical Source | Trifluoromethyl radicals (•CF₃) from Hexafluoroethane (C₂F₆) | thieme-connect.de |
| Generation Method | Plasma Discharge | thieme-connect.de |
| Reactant 1 | Mercury(II) Halides (e.g., HgI₂) | thieme-connect.de |
| Reactant 2 | Electronically Excited Mercury Atoms | thieme-connect.de |
| Formation Rate | ~80 mg/hour (with excited Hg atoms) | thieme-connect.de |
Reactivity and Mechanistic Investigations of Bis Trifluoromethyl Mercury
Difluorocarbene Generation and Subsequent Reactivity
One of the most notable characteristics of bis(trifluoromethyl)mercury is its ability to serve as a source of difluorocarbene (:CF₂), a highly reactive intermediate. thieme-connect.decas.cn This property has been harnessed for various synthetic applications, particularly in the formation of gem-difluorocyclopropanes and gem-difluorocyclopropenes through cycloaddition reactions. doi.org
The generation of difluorocarbene from this compound is a well-established process. thieme-connect.decas.cn Thermal or photochemically induced decomposition of (CF₃)₂Hg leads to the homolytic cleavage of the mercury-carbon bond, producing trifluoromethyl radicals. Subsequent alpha-fluorine elimination from the trifluoromethyl radical is proposed to yield difluorocarbene.
The intermediacy of :CF₂ in reactions involving (CF₃)₂Hg has been substantiated through trapping experiments. For instance, in the presence of alkenes and alkynes, the formation of the corresponding gem-difluorocyclopropanes and gem-difluorocyclopropenes provides strong evidence for the in-situ generation of difluorocarbene. capes.gov.br While other reagents like phenyl(trifluoromethyl)mercury (B3050301) and various silicon-based compounds can also generate difluorocarbene, this compound remains a notable, albeit toxic, precursor. cas.cnacs.org
Transmetallation Reactions
Transmetallation is a fundamental reaction in organometallic chemistry involving the transfer of an organic group from one metal to another. dokumen.pub this compound is an effective reagent for the transfer of trifluoromethyl groups to other metals, facilitating the synthesis of new trifluoromethyl-metal complexes. researchgate.netlehigh.edu
A prominent example of transmetallation involving this compound is the synthesis of bis(trifluoromethyl)cadmium, (CF₃)₂Cd. This reaction typically involves the exchange of ligands between (CF₃)₂Hg and a cadmium salt or an organocadmium compound. researchgate.net Lewis base adducts of bis(trifluoromethyl)cadmium have been successfully isolated from the reaction of this compound with dimethylcadmium (B1197958) in coordinating solvents like tetrahydrofuran (B95107) (THF), glyme, or pyridine. researchgate.net
These resulting bis(trifluoromethyl)cadmium-base adducts are found to be significantly more reactive than their mercury precursor, reacting at temperatures at least 100°C lower. researchgate.net This enhanced reactivity makes them valuable reagents in their own right, for instance, as low-temperature sources of difluorocarbene. capes.gov.br The transmetallation reaction to form (CF₃)₂Cd highlights a key synthetic utility of (CF₃)₂Hg, enabling access to other trifluoromethyl-metal reagents with distinct reactivity profiles. researchgate.netrsc.org
The following table summarizes the transmetallation reaction for the formation of a bis(trifluoromethyl)cadmium-glyme adduct:
| Reactants | Solvent | Product |
| This compound | Glyme | Bis(trifluoromethyl)cadmium-glyme adduct |
| Dimethylcadmium |
Data derived from research on Lewis base adducts of bis(trifluoromethyl)cadmium. researchgate.net
Reactions with Group 4 Organometallic Compounds
This compound exhibits significant reactivity towards organometallic compounds of Group 4 elements (silicon, germanium, tin, and lead). These reactions primarily involve the exchange of trifluoromethyl groups with other organic moieties or the cleavage of metal-metal bonds. rsc.org
Research has demonstrated that this compound can engage in exchange reactions with tetramethyl derivatives of tin and lead (SnMe₄ and PbMe₄). rsc.org In these reactions, a trifluoromethyl group from the mercury compound is exchanged with a methyl group from the tin or lead compound. rsc.org This results in the formation of mixed methyl(trifluoromethyl)stannanes and -plumbanes. rsc.org It has been observed that the reaction with tetramethyllead (B1204573) proceeds much more readily than with tetramethyltin (B1198279). rsc.org
A similar exchange occurs with trimethyl(trifluoromethyl)tin, SnMe₃(CF₃). rsc.org These exchange reactions provide a pathway to synthesize organometallic compounds containing both trifluoromethyl and alkyl groups, which can serve as precursors for further chemical transformations.
The table below outlines the observed exchange reactions:
| Reactant | Product of CF₃ Exchange |
| Tetramethyltin (SnMe₄) | Trimethyl(trifluoromethyl)tin (SnMe₃(CF₃)) |
| Tetramethyllead (PbMe₄) | Trimethyl(trifluoromethyl)lead (PbMe₃(CF₃)) |
| Trimethyl(trifluoromethyl)tin (SnMe₃(CF₃)) | Dimethyldi(trifluoromethyl)tin (SnMe₂(CF₃)₂) |
Based on studies of reactions between Hg(CF₃)₂ and Group 4 organometallic compounds. rsc.org
In addition to ligand exchange, this compound is capable of cleaving metal-metal bonds in certain Group 4 organometallic compounds. rsc.org A notable example is its reaction with hexamethylditin (Sn₂Me₆). rsc.org In this reaction, the tin-tin bond is cleaved, leading to the formation of trimethyl(trifluoromethyl)tin (SnMe₃(CF₃)). rsc.org
However, this reactivity is not universal across all hexasubstituted dimetals of Group 4. For instance, under similar conditions, this compound does not cleave the metal-metal bond in hexamethyldisilane (B74624) (Si₂Me₆) or in the hexaphenyl derivatives of germanium, tin, and lead. rsc.org This selectivity highlights the nuanced reactivity of this compound and the differing stabilities of the metal-metal bonds in these organometallic substrates.
Radical Reaction Pathways
The interaction of this compound, (CF₃)₂Hg, with various borane (B79455) compounds has been shown to proceed via free-radical mechanisms, which ultimately lead to the decomposition of the trifluoromethyl (CF₃) group. oregonstate.edu Studies involving the reaction of (CF₃)₂Hg with borane derivatives such as diboron (B99234) tetrafluoride (B₂F₄), boron tribromide (BBr₃), and di-n-butylboron chloride have been investigated. oregonstate.edu In each of these cases, a free-radical pathway results in the extensive breakdown of the CF₃ group. oregonstate.edu
For instance, the reaction between dimethylbromoborane and this compound is one such documented interaction. oregonstate.edu Further research has demonstrated that trifluoromethyldi-n-butylborane can be synthesized, and its subsequent reaction with boron trifluoride (BF₃) yields trifluoromethyl boron difluoride. oregonstate.edu This reactivity underscores a pathway where the CF₃ group is transferred from mercury to boron, followed by decomposition under the influence of radical processes.
| Borane Reactant | Observed Outcome with (CF₃)₂Hg | Reference |
|---|---|---|
| Diboron tetrafluoride (B₂F₄) | Extensive decomposition of the trifluoromethyl group via a free-radical mechanism. | oregonstate.edu |
| Boron tribromide (BBr₃) | Extensive decomposition of the trifluoromethyl group via a free-radical mechanism. | oregonstate.edu |
| Di-n-butylboron chloride | Extensive decomposition of the trifluoromethyl group via a free-radical mechanism. | oregonstate.edu |
| Dimethylbromoborane | Reaction occurs, indicative of radical pathways. | oregonstate.edu |
Polar Trifluoromethyl Transfer Processes
This compound participates in polar trifluoromethylation reactions, notably with iodine(III) compounds. cdnsciencepub.comresearchgate.net The reaction between (CF₃)₂Hg and trifluoromethyliodine(III) difluoride (CF₃IF₂) leads to the formation of new bis(trifluoromethyl)iodine(III) species. cdnsciencepub.comresearchgate.net Through the use of nuclear magnetic resonance (NMR) spectroscopy, the products I(CF₃)₂F and the anionic complex cis-[I(CF₃)₂F₂]⁻ have been identified. cdnsciencepub.comresearchgate.net
These reactions are characterized as proceeding under polar conditions. cdnsciencepub.comresearchgate.net The rate of these trifluoromethyl transfer reactions can be significantly accelerated by the introduction of a Lewis acid. cdnsciencepub.comresearchgate.net Suitable Lewis acids for this purpose include boron trifluoride (BF₃), boron tris(trifluoroacetate) (B(OCOCF₃)₃), and various antimony(V) compounds. cdnsciencepub.comresearchgate.net The formation of difluoromethyl compounds as by-products has also been noted in these reaction systems. cdnsciencepub.comresearchgate.net The complexity of these systems highlights the challenges in isolating pure bis- or tris(trifluoromethyl)iodine(III) derivatives. cdnsciencepub.com
| Reactants | Conditions/Accelerants | Identified Products | Reference |
|---|---|---|---|
| (CF₃)₂Hg and CF₃IF₂ | Polar solvent | I(CF₃)₂F, cis-[I(CF₃)₂F₂]⁻ | cdnsciencepub.comresearchgate.net |
| (CF₃)₂Hg and CF₃IF₂ | Addition of Lewis acids (e.g., BF₃, Sb(V) compounds) | Accelerated formation of I(CF₃)₂F and cis-[I(CF₃)₂F₂]⁻ | cdnsciencepub.comresearchgate.net |
Comparative Studies on Perfluoroalkyl Group Exchange Inertness
The trifluoromethyl group in this compound, while generally stable, is not completely inert and can participate in exchange reactions. rsc.orgthieme-connect.de Comparative studies show that the reactivity of the CF₃-Hg bond is influenced by the other reactant and can be compared to other metal-perfluoroalkyl systems. For example, (CF₃)₂Hg can undergo an exchange of one trifluoromethyl group with a methyl group when reacted with certain Group 14 organometallic compounds like tetramethyltin (SnMe₄) and tetramethyllead (PbMe₄). rsc.org The lead derivative reacts much more readily than the tin compound, demonstrating a difference in reactivity based on the metal center of the co-reactant. rsc.org
The stability of the CF₃-Hg bond can also be contextualized by comparing it to other trifluoromethyl-metal compounds. This compound has proven useful for the trifluoromethylation of other metals via transmetallation, such as in the preparation of bis(trifluoromethyl)cadmium. wikipedia.orgthieme-connect.de However, the resulting bis(trifluoromethyl)cadmium is significantly more reactive, being pyrophoric in air and prone to explosion upon warming, whereas (CF₃)₂Hg is a more stable solid. beilstein-journals.org This comparison highlights the relative inertness of the mercury compound.
The stability of perfluoroalkyl groups themselves is also a factor, with studies indicating that branched isomers tend to have lower bond dissociation energies than their linear counterparts, suggesting higher reactivity for branched groups. acs.org
| Comparison Type | (CF₃)₂Hg Reaction/Property | Comparative Compound/Reaction | Observation | Reference |
|---|---|---|---|---|
| Group Exchange Reactivity | Reaction with SnMe₄ | Reaction with PbMe₄ | The lead compound reacts much more readily for CF₃/Me exchange. | rsc.org |
| Transmetallation | Reacts with dimethylcadmium(II) | Forms bis(trifluoromethyl)cadmium(II) | (CF₃)₂Hg is an effective CF₃ transfer agent. | thieme-connect.de |
| Thermal/Chemical Stability | Stable, white crystalline solid. | Bis(trifluoromethyl)cadmium(II) | The cadmium analogue is pyrophoric and potentially explosive, indicating lower stability. | beilstein-journals.org |
Applications of Bis Trifluoromethyl Mercury in Advanced Organic Synthesis
Reagent for Directed Trifluoromethyl Group Introduction
Bis(trifluoromethyl)mercury is an effective agent for the transfer of trifluoromethyl groups to other metallic and organometallic compounds. This process, often involving an exchange reaction, allows for the formation of new trifluoromethylated organometallic reagents. The thermal stability of this compound compared to other trifluoromethyl-metal compounds, such as those of zinc or cadmium, makes it a useful reagent for these transfer reactions.
Research has shown that this compound reacts with various Group 4 organometallic compounds, resulting in the exchange of a trifluoromethyl group for a methyl group. For instance, its reaction with tetramethyltin (B1198279) (SnMe₄) and tetramethyllead (B1204573) (PbMe₄) yields the corresponding methyl(trifluoromethyl) derivatives. The lead compound has been observed to react more readily than the tin analogue. Furthermore, this compound can cleave the metal-metal bond in compounds like hexamethylditin (Sn₂Me₆) to afford trimethyl(trifluoromethyl)tin.
| Reactant | Product | Observations | Reference |
| Tetramethyltin (SnMe₄) | Methyl(trifluoromethyl)tin | CF₃/Me exchange occurs. | |
| Tetramethyllead (PbMe₄) | Methyl(trifluoromethyl)lead | Reacts more readily than the tin compound. | |
| Hexamethylditin (Sn₂Me₆) | Trimethyl(trifluoromethyl)tin | Cleavage of the Sn-Sn bond is achieved. | |
| Hexamethyl disilane (B73854) (Si₂Me₆) | No reaction | The Si-Si bond is not cleaved under the studied conditions. |
This table summarizes the reactivity of this compound with selected Group 4 organometallic compounds as detailed in scientific literature.
Precursor for Difluorocarbene in Cycloaddition Chemistry
A prominent application of this compound in organic synthesis is its role as a precursor for difluorocarbene (:CF₂). This highly reactive intermediate can be generated from this compound, often with the aid of an initiator like sodium iodide. The generated difluorocarbene readily participates in cycloaddition reactions with unsaturated systems, such as alkenes, to form gem-difluorocyclopropanes.
This methodology has been successfully applied to complex molecular scaffolds, including nucleoside analogues. In one study, protected 2'-deoxy-3',4'-unsaturated nucleosides derived from adenosine (B11128) and uridine (B1682114) were treated with difluorocarbene generated from this compound and sodium iodide in tetrahydrofuran (B95107) (THF) at 60 °C. This reaction resulted in the stereoselective formation of fused-ring 2,2-difluorocyclopropane compounds, demonstrating the utility of this reagent in modifying biologically relevant molecules. Another documented application involves the reaction of difluorocarbene from this source with enamines derived from cyclic ketones, which yields bicyclic difluorocyclopropylamines.
| Substrate Type | Reaction Conditions | Product Type | Research Finding | Reference |
| Unsaturated Nucleosides | Hg(CF₃)₂, NaI, THF, 60 °C | Fused-ring 2,2-difluorocyclopropanes | Stereoselective addition to the α-face of the dihydrofuran ring was observed. | |
| Enamines (from cyclic ketones) | Hg(CF₃)₂, initiator | Bicyclic difluorocyclopropylamines | The reaction leads to an overall insertion of a CF₂ unit. | |
| Alkenes (general) | Varies (often thermal or initiated) | gem-Difluorocyclopropanes | This compound is a known source for :CF₂ for cyclopropanation. |
This table presents research findings on the application of this compound as a difluorocarbene precursor in cycloaddition reactions.
Spectroscopic Characterization and Structural Elucidation of Bis Trifluoromethyl Mercury
Nuclear Magnetic Resonance (NMR) Spectroscopy
Multi-nuclear NMR studies have been instrumental in characterizing the nature of the bonds and the chemical environment of the nuclei within the bis(trifluoromethyl)mercury molecule.
Due to the absence of protons in this compound, ¹H NMR spectroscopy is not applicable for the direct characterization of this compound. However, NMR studies focusing on fluorine-19 (¹⁹F), carbon-13 (¹³C), and mercury-199 (B1194827) (¹⁹⁹Hg) provide a wealth of structural information.
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum of this compound is particularly informative. The six fluorine atoms of the two trifluoromethyl groups are chemically equivalent. The spectrum is characterized by a strong central singlet, which arises from the molecules containing mercury isotopes with a nuclear spin of zero (I=0), accounting for approximately 83.2% of the total mercury. researchgate.net Flanking this central peak are "satellites," which are a doublet resulting from the coupling of the fluorine nuclei with the spin-active ¹⁹⁹Hg isotope (I=1/2), which has a natural abundance of 16.8%. researchgate.netresearchgate.net The observation of these satellites provides direct evidence of the mercury-fluorine interaction. The two-bond coupling constant between mercury-199 and fluorine-19, denoted as ²J(¹⁹⁹Hg-¹⁹F), has been reported to be approximately 1250 Hz to 1253 Hz. researchgate.netresearchgate.net
¹³C NMR Spectroscopy
¹⁹⁹Hg NMR Spectroscopy
The ¹⁹⁹Hg nucleus, with a nuclear spin of 1/2, is a valuable probe for studying the electronic environment around the mercury atom. huji.ac.ilopenmedscience.com The chemical shift of ¹⁹⁹Hg is highly sensitive to the nature of the ligands attached to it. capes.gov.br In the case of this compound, the ¹⁹⁹Hg NMR spectrum is expected to show a septet due to coupling with the six equivalent fluorine atoms of the two trifluoromethyl groups (¹J(¹⁹⁹Hg-¹⁹F)). Specific chemical shift data for this compound was not found in the provided search results. However, for comparison, the chemical shift range for organomercury compounds is extensive. huji.ac.il
Interactive NMR Data Tables
Below are interactive tables summarizing the available NMR spectroscopic data for this compound based on the conducted research.
Table 1: ¹⁹F NMR Data for this compound
| Parameter | Value | Description |
| Chemical Shift (δ) | Not specified | The main signal is a singlet for molecules with non-spin-active Hg isotopes. |
| Multiplicity | Singlet and Doublet | A strong singlet accompanied by weaker satellite doublets. researchgate.net |
| Coupling Constant | ||
| ²J(¹⁹⁹Hg-¹⁹F) | 1250 Hz researchgate.net, 1253 Hz researchgate.net | Two-bond coupling between ¹⁹⁹Hg and ¹⁹F. |
Table 2: ¹³C NMR Data for this compound
| Parameter | Value | Description |
| Chemical Shift (δ) | Not specified | Expected to be in the typical range for trifluoromethyl groups. |
| Multiplicity | Quartet | Due to one-bond coupling with three ¹⁹F atoms. |
| Coupling Constant | ||
| ¹J(¹⁹F-¹³C) | Not specified | One-bond coupling between ¹⁹F and ¹³C. |
| ¹J(¹⁹⁹Hg-¹³C) | Not specified | One-bond coupling between ¹⁹⁹Hg and ¹³C. |
Table 3: ¹⁹⁹Hg NMR Data for this compound
| Parameter | Value | Description |
| Chemical Shift (δ) | Not specified | Highly dependent on solvent and concentration. |
| Multiplicity | Septet | Due to two-bond coupling with six equivalent ¹⁹F atoms. |
| Coupling Constant | ||
| ²J(¹⁹⁹Hg-¹⁹F) | 1250 Hz researchgate.net, 1253 Hz researchgate.net | Two-bond coupling between ¹⁹⁹Hg and ¹⁹F, observed in ¹⁹F NMR. |
Coordination Chemistry of Bis Trifluoromethyl Mercury
Formation of Adducts and Coordination Compounds
Bis(trifluoromethyl)mercury readily forms stable adducts with a range of Lewis bases. These reactions typically involve the expansion of the coordination number of the mercury atom from two in the linear (CF₃)₂Hg molecule to three or four in the resulting complexes. The formation of these adducts is a key feature of the reactivity of this compound.
A significant aspect of the coordination chemistry of this compound is its reaction with halide (Cl⁻, Br⁻, I⁻) and pseudohalide (SCN⁻) ions to form anionic complexes of the type [(CF₃)₂HgX]⁻, where X is the halide or thiocyanate (B1210189). These anionic complexes can be isolated and structurally characterized as salts with large, non-coordinating cations such as tetraphenylphosphonium (B101447) ([Ph₄P]⁺) and tetraphenylarsonium ([Ph₄As]⁺).
The synthesis of these addition compounds is typically achieved by reacting this compound with a salt of the desired halide or thiocyanate containing the appropriate counterion in a suitable solvent. For instance, the reaction of (CF₃)₂Hg with [Ph₄P]Cl in an organic solvent leads to the formation of [Ph₄P][(CF₃)₂HgCl].
The structural characterization of these compounds, often by single-crystal X-ray diffraction, reveals important details about the coordination environment of the mercury atom. In the resulting [(CF₃)₂HgX]⁻ anion, the mercury center is typically three-coordinate, adopting a trigonal planar or distorted trigonal planar geometry. The two trifluoromethyl groups and the coordinating halide or thiocyanate ion lie in or near a plane around the central mercury atom.
The bond lengths and angles within these complexes provide insight into the nature of the Hg-C and Hg-X bonds. The introduction of the anionic ligand X leads to a lengthening of the Hg-C bonds compared to the parent (CF₃)₂Hg molecule, reflecting the increased electron density on the mercury center.
Below are tables summarizing key structural parameters for a series of these addition compounds, illustrating the influence of the halide and the counterion on the molecular geometry.
Table 1: Selected Bond Lengths (Å) in [(CF₃)₂HgX]⁻ Anions with Tetraphenylphosphonium Counterion
| Compound | Hg-C1 (Å) | Hg-C2 (Å) | Hg-X (Å) |
| [Ph₄P][(CF₃)₂HgCl] | 2.13(2) | 2.14(2) | 2.459(4) |
| [Ph₄P][(CF₃)₂HgBr] | 2.12(1) | 2.15(1) | 2.582(1) |
| [Ph₄P][(CF₃)₂HgI] | 2.14(2) | 2.16(2) | 2.768(1) |
Table 2: Selected Bond Angles (°) in [(CF₃)₂HgX]⁻ Anions with Tetraphenylphosphonium Counterion
| Compound | C1-Hg-C2 (°) | C1-Hg-X (°) | C2-Hg-X (°) |
| [Ph₄P][(CF₃)₂HgCl] | 134.8(7) | 113.1(5) | 111.9(5) |
| [Ph₄P][(CF₃)₂HgBr] | 132.3(5) | 114.8(4) | 112.7(4) |
| [Ph₄P][(CF₃)₂HgI] | 129.8(6) | 116.2(4) | 113.8(4) |
Table 3: Selected Bond Lengths (Å) in [(CF₃)₂HgX]⁻ Anions with Tetraphenylarsonium Counterion
| Compound | Hg-C1 (Å) | Hg-C2 (Å) | Hg-X (Å) |
| [Ph₄As][(CF₃)₂HgBr] | 2.11(2) | 2.16(2) | 2.589(2) |
| [Ph₄As][(CF₃)₂HgI] | 2.13(1) | 2.15(1) | 2.774(1) |
| [Ph₄As][(CF₃)₂HgSCN] | 2.12(1) | 2.14(1) | 2.533(4) |
Table 4: Selected Bond Angles (°) in [(CF₃)₂HgX]⁻ Anions with Tetraphenylarsonium Counterion
| Compound | C1-Hg-C2 (°) | C1-Hg-X (°) | C2-Hg-X (°) |
| [Ph₄As][(CF₃)₂HgBr] | 131.6(7) | 115.5(5) | 112.7(5) |
| [Ph₄As][(CF₃)₂HgI] | 130.2(4) | 116.4(3) | 113.3(3) |
| [Ph₄As][(CF₃)₂HgSCN] | 135.2(4) | 113.4(3) | 111.3(3) |
The data in these tables illustrate a consistent trend where the C-Hg-C bond angle decreases as the size of the halide increases (from Cl to I). This can be attributed to the greater steric demand of the larger halides. Conversely, the C-Hg-X angles tend to increase with the size of the halide. The Hg-X bond lengths also increase systematically down the group, as expected from the increasing ionic radii of the halides. The thiocyanate ligand, in the case of the tetraphenylarsonium salt, coordinates to the mercury center through the sulfur atom, which is consistent with the soft character of the mercury(II) ion.
Q & A
Q. What established synthetic routes exist for Bis(trifluoromethyl)mercury, and how can reaction conditions optimize yield?
this compound is synthesized via direct fluorination of dimethylmercury using high-purity fluorine gas under rigorously controlled anhydrous conditions. Key factors include:
- Temperature : Reactions typically proceed at −78°C to prevent side reactions.
- Purification : Distillation under reduced pressure (10⁻³ Torr) isolates the product.
- Safety : Use inert atmospheres (argon/nitrogen) and corrosion-resistant reactors (e.g., nickel or Monel) to handle fluorine . Yield optimization requires real-time monitoring via ¹⁹F NMR to track trifluoromethyl group formation and minimize decomposition .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- ¹⁹F NMR : Identifies CF₃ group environments (δ ~ −60 ppm in CDCl₃).
- X-ray Diffraction : Resolves Hg–C bond lengths (typically 2.05–2.10 Å) and linear coordination geometry.
- Mass Spectrometry : Confirms molecular ion peaks (e.g., [Hg(CF₃)₂]⁺ at m/z 386) . Crystallographic data should adhere to CIF standards, with refinement parameters (e.g., R-factor < 0.06) reported for reproducibility .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Containment : Use fume hoods with HEPA filters and double-glove boxes for air-sensitive manipulations.
- Waste Disposal : Neutralize mercury residues with elemental sulfur or activated charcoal.
- Regulatory Compliance : Follow OSHA guidelines for mercury exposure limits (0.1 mg/m³) and document emissions under the Minamata Convention .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., bond dissociation energies) of this compound?
- Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., Hg–CF₃ bond energies range 180–220 kJ/mol) and exclude outliers using statistical tools (e.g., Grubbs’ test).
- Computational Validation : Compare experimental values with DFT calculations (e.g., B3LYP/def2-TZVP) to identify systematic errors .
- Reproducibility : Replicate synthesis and calorimetry under standardized conditions (e.g., ASTM E1269-11) .
Q. What computational modeling approaches best predict the reactivity of this compound in organometallic reactions?
- Ab Initio Methods : Use MP2 or CCSD(T) to model electron-transfer pathways in CF₃ ligand substitution.
- Solvent Effects : Apply COSMO-RS to simulate polar solvent interactions (e.g., DMF, THF).
- Reaction Dynamics : Trajectory analysis (e.g., Born-Oppenheimer MD) elucidates Hg–C bond cleavage mechanisms .
Q. How can mechanistic studies differentiate between radical and ionic pathways in this compound-mediated fluorination?
- Radical Traps : Introduce TEMPO or BHT to quench chain propagation; monitor reaction halting via GC-MS.
- Isotopic Labeling : Use ¹³C-labeled CF₃ groups to track migratory insertion vs. SN2 pathways.
- Kinetic Isotope Effects (KIE) : Compare kH/kD ratios in proton-transfer steps to infer transition states .
Q. What methodologies assess the environmental impact and ecotoxicity of this compound?
- Bioaccumulation Assays : Expose Daphnia magna to sub-ppm concentrations and measure LC₅₀ values.
- Soil Mobility Studies : Use column chromatography to quantify Hg leaching rates in loam/sand matrices.
- Regulatory Alignment : Compare results with EPA 7473 (mercury in solids) and OECD 305 guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
